molecular formula C21H24N6O2 B2460242 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide CAS No. 2034232-28-3

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide

Cat. No.: B2460242
CAS No.: 2034232-28-3
M. Wt: 392.463
InChI Key: DNPALRLYWAPARU-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-8-15(2)27(25-14)20-9-19(23-13-24-20)26-11-17(12-26)21(28)22-10-16-6-4-5-7-18(16)29-3/h4-9,13,17H,10-12H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPALRLYWAPARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and therapeutic implications based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22N6O3\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{3}

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Key findings from various studies are summarized below.

1. Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds, including this one, show significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth under certain conditions .
  • Case Studies : In vitro studies demonstrated that the compound reduced cell viability in pancreatic cancer cells (MIA PaCa-2), with submicromolar concentrations leading to significant antiproliferative effects .

2. Neurological Implications

The compound has been evaluated for its interaction with adenosine receptors, which play a critical role in neurological functions.

  • Binding Affinity : It has shown high affinity for the A2A adenosine receptor with a Ki value of 2.10 nM, indicating strong potential as a neuroprotective agent . This receptor is implicated in various neurodegenerative diseases.

3. Other Biological Targets

The compound may also interact with other targets:

  • Potassium Channels : It has been reported to inhibit potassium voltage-gated channel subfamily H member 2 (hERG), which is essential for cardiac function. The IC50 for this inhibition was found to be 650 nM .

Data Summary Table

Biological ActivityTargetMeasurement TypeValue
AntiproliferativemTORC1IC50Submicromolar
Adenosine Receptor A2ABinding AffinityKi2.10 nM
Potassium Channel (hERG)InhibitionIC50650 nM

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and pyrazole rings have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research shows that similar azetidine derivatives can exhibit activity against various bacterial strains, including resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this azetidine derivative may offer neuroprotective benefits. Studies indicate that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals investigated the anticancer effects of pyrimidine derivatives similar to the target compound. The researchers synthesized a series of analogs and evaluated their cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Several compounds showed significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the azetidine core could enhance antimicrobial efficacy.

Q & A

Q. What synthetic routes are effective for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling pyrimidine-pyrazole intermediates with azetidine-carboxamide moieties. A representative approach (adapted from pyrazole-pyrimidine syntheses) uses palladium-catalyzed cross-coupling or nucleophilic substitution. For example, describes a similar reaction using cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours, achieving a 17.9% yield. Optimization strategies:
  • Temperature : Elevated temperatures (e.g., 50–80°C) may improve reaction kinetics but risk decomposition.
  • Catalysts : Testing Pd(PPh₃)₄ or CuI for coupling efficiency .
  • Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which analytical techniques validate structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., pyrazole methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 7.20–8.01 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ or [M]+ ions) with <2 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
  • Melting Point : Consistency with literature values (e.g., 104–107°C for analogous compounds) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Solubility : Dissolve in DMSO for biological assays (ensure aliquots to avoid freeze-thaw cycles).
  • Handling : Use gloves and protective equipment; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using:
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals (e.g., distinguishing pyrimidine vs. pyrazole protons) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (if crystalline derivatives are obtainable) .
  • Isotopic Labeling : Trace unexpected peaks (e.g., residual solvents or byproducts) .

Q. What computational strategies predict biological targets and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets. highlights similar azetidine-carboxamide ligands targeting enzymatic sites .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • SAR Analysis : Modify substituents (e.g., 2-methoxybenzyl vs. 4-fluorobenzyl) to correlate structural changes with activity .

Q. Which in vitro/in vivo models evaluate pharmacokinetics and therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • CYP450 Assays : Assess metabolic stability using human liver microsomes .
  • Permeability : Caco-2 cell monolayers to predict oral bioavailability.
  • In Vivo :
  • Rodent Models : Dose-dependent efficacy studies in xenograft models (e.g., cancer) or inflammatory assays (e.g., LPS-induced cytokine release).
  • PK/PD Modeling : Monitor plasma half-life (t½) and tissue distribution via LC-MS/MS .

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